3-(Azetidin-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-yl)aniline is an organic compound with the molecular formula C9H12N2 It consists of an aniline moiety substituted with an azetidine ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)aniline can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-1-yl)aniline: Similar structure but with the azetidine ring attached at the nitrogen atom.
(Azetidin-3-yl)acetic acid: Contains an azetidine ring and an acetic acid moiety.
3-Arylazetidin-3-yl acetates: Used for the preparation of pharmaceutically active agents.
Uniqueness
3-(Azetidin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the azetidine ring allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(azetidin-3-yl)aniline |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6,10H2 |
InChI Key |
CRWRMCNLUQZXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.